molecular formula C10H16O3 B14754679 Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- CAS No. 471-83-0

Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-

Cat. No.: B14754679
CAS No.: 471-83-0
M. Wt: 184.23 g/mol
InChI Key: JOVXDZIPAXYGSA-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is a bicyclic compound with the molecular formula C10H16O3. It is characterized by a bicyclo[3.1.1]heptane core structure with a carboxylic acid and a hydroxyl group attached to it. This compound is known for its unique structural features and has been studied for various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- can be synthesized through the oxidation of β-pinene. The process involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the selective oxidation of the β-pinene to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, alkyl halides, acids.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters and ethers .

Scientific Research Applications

Bicyclo[31

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to other molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar structure but with a methanol group instead of a carboxylic acid.

    Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: An ester derivative of the methanol compound

Uniqueness

Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is unique due to its specific functional groups and the resulting chemical properties.

Properties

CAS No.

471-83-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-9(2)6-3-4-10(13,8(11)12)7(9)5-6/h6-7,13H,3-5H2,1-2H3,(H,11,12)

InChI Key

JOVXDZIPAXYGSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)(C(=O)O)O)C

Origin of Product

United States

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